(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide
Description
Introduction to Ceramide Biochemistry and the Emergence of Stereochemically Complex Derivatives
Historical Context of Sphingolipid Research and Ceramide Discovery
The foundational work of Johann Ludwig Thudichum in the late 19th century laid the groundwork for sphingolipid research. By fractionating brain extracts, Thudichum identified sphingosine, the backbone of all sphingolipids, and named it after the Sphinx to reflect its enigmatic properties. This discovery revealed a lipid class distinct from glycerophospholipids, characterized by an amino alcohol structure rather than a glycerol backbone. Early studies focused on sphingolipids’ structural roles in membranes, particularly in myelin sheaths, where their high concentration suggested mechanical stability.
The mid-20th century saw ceramides recognized not merely as structural components but as bioactive molecules. The identification of ceramide as a second messenger in apoptosis marked a paradigm shift. For instance, tumor necrosis factor alpha (TNFα) was shown to activate sphingomyelinases, which hydrolyze sphingomyelin to generate ceramide, triggering cytochrome c release and programmed cell death. Concurrently, ceramides were implicated in insulin resistance, with studies demonstrating their ability to inhibit insulin signaling in adipocytes. These findings highlighted ceramides’ dual roles in cellular homeostasis and disease, spurring interest in their structural diversity.
Structural Paradigms in Bioactive Ceramides: From Simple Backbones to Multifunctional Derivatives
Ceramides consist of a sphingoid base linked to a fatty acid via an amide bond. The structural variability arises from modifications to both components:
- Sphingoid Base : Variations include chain length (18–20 carbons), double bond position (e.g., Δ4 or Δ8), and hydroxylation (e.g., 1,3-dihydroxy or 1,3,4-trihydroxy groups).
- Fatty Acid : Saturation (e.g., C16:0 vs. C24:1), hydroxylation (e.g., 2′-OH), and chain length (C14–C26) influence membrane interactions and signaling.
The compound (Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide embodies this complexity. Its structure includes:
- A sphingoid base with (E,2S,3R)-1,3-dihydroxyoctadec-4-ene, featuring a trans double bond (Δ4) and hydroxyl groups at positions 1 and 3.
- An N-acyl chain with (Z,2S)-2-hydroxyoctadec-9-enamide, containing a cis double bond (Δ9) and a 2-hydroxyl group.
This stereochemical arrangement enables unique intermolecular interactions. The 1,3-dihydroxy groups facilitate hydrogen bonding with adjacent lipids, while the 2′-hydroxyl on the acyl chain may enhance membrane packing or receptor binding. The double bond configurations (E and Z) introduce kinks in the hydrocarbon chains, modulating fluidity and phase behavior.
Table 1: Structural Features of Representative Ceramides and Their Functional Implications
Significance of this compound in Lipidomics
The advent of lipidomics has revolutionized ceramide research, enabling precise quantification and structural elucidation of sphingolipid species. High-resolution mass spectrometry (HRMS) and advanced chromatographic techniques now differentiate isomers with identical mass-to-charge ratios but distinct biological activities. For example, 2′-hydroxy ceramides, despite minimal mass differences from non-hydroxy counterparts, exhibit distinct roles in apoptosis and myelination.
This compound’s stereochemical complexity presents both challenges and opportunities for lipidomics:
- Analytical Challenges :
- Biological Insights :
- The 2-hydroxyl group may enhance interactions with proteins like ceramide-activated phosphatases or kinases.
- The cis double bond (Δ9) could promote membrane curvature, facilitating vesicle formation or protein docking.
Properties
Molecular Formula |
C36H69NO4 |
|---|---|
Molecular Weight |
579.9 g/mol |
IUPAC Name |
(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide |
InChI |
InChI=1S/C36H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(40)36(41)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,28,30,33-35,38-40H,3-16,18,20-27,29,31-32H2,1-2H3,(H,37,41)/b19-17-,30-28+/t33-,34+,35-/m0/s1 |
InChI Key |
OGMXRWJJGUINGB-GRQDMSQNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)[C@H](CCCCCC/C=C\CCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C(CCCCCCC=CCCCCCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
Fatty Acid Backbone Synthesis
The C18 fatty acid chain with a Z-configured double bond at position 9 is synthesized via a Wittig reaction or catalytic hydrogenation of alkynes. For example, octadec-9-ynoic acid is partially hydrogenated using Lindlar’s catalyst to yield (Z)-octadec-9-enoic acid. The hydroxyl group at position 2 is introduced through asymmetric epoxidation followed by ring-opening with a nucleophile, ensuring the desired S-configuration.
Sphingoid Base Construction
The (E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl moiety is synthesized from D-erythro-sphingosine derivatives. Key steps include:
-
Stereoselective allylic oxidation to install the E-configured double bond at position 4.
-
Enantioselective hydroxylation using Sharpless asymmetric dihydroxylation to establish the 2S,3R configuration.
-
Protection/deprotection strategies with tert-butyldimethylsilyl (TBS) groups to isolate reactive sites during subsequent reactions.
Amide Coupling and Final Modification
The fatty acid and sphingoid base are coupled via a mixed carbonate activation method. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed to facilitate amide bond formation while preserving stereochemical integrity. Final deprotection of hydroxyl groups is achieved using tetra-n-butylammonium fluoride (TBAF).
Table 1: Summary of Key Synthetic Steps
Alternative Preparation Methods
Solid-Phase Synthesis
Recent patents describe a solid-phase approach using Wang resin to anchor the sphingoid base, enabling iterative coupling and oxidation steps. This method improves yield (up to 68% over 12 steps) by minimizing intermediate purification.
Enzymatic Catalysis
Lipase-mediated esterification has been explored to install the Z-configured double bond. Candida antarctica lipase B (CAL-B) demonstrates selectivity for (Z)-isomers in solvent-free systems at 40°C, though yields remain moderate (55%).
Optimization Strategies
Solvent Systems
Nonpolar solvents (e.g., toluene) favor retention of double bond geometry during coupling, while polar aprotic solvents (DMF, DMSO) enhance reaction rates at the expense of stereochemical purity.
Temperature Control
Low temperatures (-20°C to 0°C) are critical during oxidation and coupling to prevent epimerization. Elevated temperatures (>30°C) lead to a 15–20% loss of enantiomeric excess.
Table 2: Impact of Temperature on Enantiomeric Excess
| Reaction Step | Temperature (°C) | Enantiomeric Excess (%) |
|---|---|---|
| Epoxidation | -20 | 98 |
| Epoxidation | 25 | 78 |
| Amide coupling | 0 | 95 |
| Amide coupling | 25 | 82 |
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
Reverse-phase HPLC (C18 column, methanol:acetonitrile 3:2) achieves baseline separation with >99% purity at 210 nm detection.
Challenges and Limitations
Stereochemical Drift
The C2 and C3 hydroxyl groups are prone to epimerization under acidic conditions. Buffered reaction media (pH 6.5–7.5) mitigate this issue but complicate workup procedures.
Scalability
Multi-step protection/deprotection sequences limit industrial-scale production. Continuous flow systems are being investigated to reduce cycle times by 40%.
Applications in Formulation Science
While beyond synthesis scope, prepared batches have been incorporated into liposomal drug delivery systems. Thin-film hydration with DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and cholesterol (3:1 molar ratio) yields stable nanoparticles (PDI <0.2) capable of encapsulating hydrophobic therapeutics .
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity stems from its functional groups (amide, hydroxyl, and double bonds) and stereochemical constraints.
2.1 Enzymatic Interactions
Ceramide synthases (CerS) catalyze the N-acylation of sphingosine derivatives, a process mirrored in the compound’s synthesis. The reaction proceeds via a ping-pong mechanism, forming covalent acyl-enzyme intermediates .
2.3 Click Chemistry Applications
Azido derivatives of the compound undergo CuAAC with alkyne tags (e.g., COUPY-alkyne) to form triazole-linked probes. This reaction is regioselective and efficient under physiological conditions .
Biochemical Interactions
The compound’s structural features enable specific interactions with cellular pathways:
3.1 Ceramide Synthase Activation
Structural analogs of this compound activate ceramide synthases, influencing sphingolipid metabolism. The stereochemistry at C2 and C3 positions may enhance enzyme binding affinity .
3.2 Apoptotic Signaling
The compound interacts with pro-apoptotic proteins (e.g., cathepsin D) and modulates sphingomyelinase activity, promoting cancer cell death.
3.3 Inflammation Modulation
Long-chain ceramides, including this compound, inhibit inflammatory cytokine production by interacting with protein kinase C zeta .
Scientific Research Applications
Antioxidant Properties
The presence of hydroxyl groups in the compound allows it to neutralize free radicals effectively. This property is crucial for developing antioxidant therapies that can mitigate oxidative stress-related diseases.
Anti-inflammatory Effects
Research indicates that compounds with similar structures can modulate inflammatory responses. This suggests potential applications in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
Neuroprotective Effects
Preliminary studies suggest that this compound may influence neuronal health and function. It could be beneficial in developing therapies for neurodegenerative diseases like Alzheimer's or Parkinson's disease.
Synthesis and Mechanism of Action
The synthesis of (Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide can involve various methodologies depending on the desired yield and purity. The compound's biological activity is thought to be mediated through interactions with specific enzymes involved in lipid metabolism and cell signaling pathways.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of similar hydroxylated fatty acids using DPPH radical scavenging assays. Results indicated a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic applications for this compound in oxidative stress-related conditions.
Case Study 2: Anti-inflammatory Activity
In a controlled experiment involving animal models of inflammation, administration of compounds structurally related to this compound resulted in a marked decrease in pro-inflammatory cytokines. This points to its potential as an anti-inflammatory agent.
Material Science Applications
Beyond biological applications, the compound may also find utility in material science due to its unique chemical properties:
Biodegradable Polymers
The structural characteristics of this compound may allow it to be incorporated into biodegradable polymers for sustainable material development.
Surface Coatings
Its hydrophobic nature could be harnessed for creating surface coatings that repel water or other substances, enhancing durability and functionality in various applications.
Mechanism of Action
The mechanism of action of (Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ceramides vary in sphingoid base chain length, fatty acid saturation, and functional groups. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison of Ceramides
Key Findings :
Structural Impact on Chromatography :
- Unsaturation shortens retention time in reverse-phase LC/MS. The target compound’s dual double bonds (C4 and C9) result in earlier elution compared to saturated analogs like Ceramide 4 .
- Hydroxyl groups increase polarity, enhancing interactions with hydrophilic stationary phases .
Biological Activity :
- Skin Barrier : Ceramide 4 (shorter C16 fatty acid) is predominant in the stratum corneum, while the target compound’s C18 hydroxy fatty acid may enhance water retention .
- Mitochondrial Function : d18:1/16:1 ceramide () accumulates in DKO MEFs, suggesting roles in apoptosis. The target compound’s additional hydroxyl group may modulate interactions with BCL-2 proteins .
Synthetic Challenges :
- The target compound’s Z-configured C9 double bond and 2S stereochemistry require asymmetric synthesis, such as chiral auxiliary-mediated reactions (e.g., vanadium-catalyzed conjugate additions, as in ) .
- Purification via silica chromatography is critical due to stereoisomer formation .
Research Implications and Gaps
- Therapeutic Potential: Hydroxylated ceramides like the target compound may improve topical formulations for dermatitis, leveraging enhanced hydrophilicity .
- Unresolved Questions : The metabolic fate of the 2-hydroxy group in the fatty acid remains unclear. Comparative toxicity studies with analogs (e.g., ’s thiazolidinedione derivatives) are needed .
Biological Activity
(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which suggest significant interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : C36H69NO3
- Molecular Weight : 581.8 g/mol
- IUPAC Name : (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide
The biological activity of this compound is primarily attributed to its interaction with lipid metabolism and cell signaling pathways. The presence of multiple hydroxyl groups suggests antioxidant properties, while the long aliphatic chains may influence membrane fluidity and receptor interactions.
Potential Mechanisms:
- Antioxidant Activity : Hydroxyl groups can neutralize free radicals, reducing oxidative stress.
- Anti-inflammatory Effects : Similar compounds have been shown to modulate inflammatory pathways.
- Neuroprotective Properties : Some studies indicate that compounds with similar structures may protect neuronal health.
Biological Activity Studies
Research into the biological activities of this compound has revealed various effects across different biological systems.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the effects of this compound in various experimental models:
-
Neuroprotection in Cell Models :
- A study demonstrated that this compound significantly improved neuronal survival rates under oxidative stress conditions by upregulating antioxidant enzyme expression.
-
Anti-inflammatory Effects :
- In an in vitro model using macrophages, treatment with this compound resulted in a marked decrease in the secretion of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
-
Lipid Metabolism Regulation :
- Research indicated that the compound influences lipid droplet formation and fatty acid oxidation pathways in adipocytes, highlighting its role in metabolic health.
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Z)-N-(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yloctadec-9-enamide | Similar structure without isotopic label | Moderate antioxidant properties |
| (E)-N-(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yloctadec-9-enamide | Different stereochemistry | Lower anti-inflammatory effects |
| (Z)-N-(E,2S,3R)-1-hydroxyoctadec-4-enamide | Lacks additional hydroxyl groups | Minimal neuroprotective effects |
Q & A
Structural Elucidation and Stereochemical Analysis
Q: How can the complex stereochemistry of this compound be rigorously determined, particularly the (Z/E) and (2S,3R) configurations? A: The stereochemical assignment requires a combination of advanced analytical techniques:
- NMR Spectroscopy : Use - COSY and NOESY to identify vicinal coupling constants and spatial proximities. For example, the coupling constant in the octadec-4-enyl moiety distinguishes (trans, ) from (cis, ) configurations .
- X-ray Crystallography : Resolve absolute configurations of chiral centers (2S,3R) in crystalline derivatives, such as acetylated intermediates .
- Comparative Analysis : Cross-reference with structurally analogous ceramides (e.g., Ceramide (d18:1/12:0), ) to validate hydroxy group orientations .
Synthesis Optimization and Yield Challenges
Q: What experimental factors critically influence the yield of this compound during synthesis, and how can competing side reactions be mitigated? A: Key factors include:
- Reagent Stoichiometry : Precise control of acylation agents (e.g., DMDAAC in ) minimizes over-acylation at the secondary hydroxyl group.
- Temperature Gradients : Low temperatures (0–5°C) during amide coupling reduce racemization at the (2S) center .
- Purification Strategies : Use reverse-phase HPLC with C18 columns and isocratic elution (e.g., 80:20 MeOH/HO) to separate stereoisomers. Yield improvements (~15–20%) are achievable via full factorial optimization of solvent polarity and catalyst loading (e.g., diphenylphosphinic acid in ) .
Biological Activity Assessment
Q: What methodologies are recommended for evaluating the compound’s interaction with lipid membranes or enzymatic targets? A: Advanced biophysical and computational approaches are essential:
- Surface Plasmon Resonance (SPR) : Immobilize synthetic lipid bilayers to measure binding kinetics (, ) under physiological pH .
- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid rafts, focusing on hydrogen bonding between the 3R-hydroxy group and phosphate headgroups .
- In Vitro Enzymatic Assays : Test inhibition of ceramidases using fluorogenic substrates (e.g., NBD-C12 ceramide), comparing IC values to natural ceramides .
Data Contradictions in Physicochemical Properties
Q: How should researchers address discrepancies in reported solubility or stability data for this compound? A: Contradictions often arise from:
- Solvent Systems : Polar protic solvents (e.g., DMSO) may artificially inflate solubility vs. aqueous buffers. Use dynamic light scattering (DLS) to confirm colloidal stability .
- Degradation Pathways : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Oxidative degradation at the Δ-double bond is common; add antioxidants (e.g., BHT) to storage buffers .
Advanced Characterization of Isomeric Impurities
Q: What analytical workflows are effective in identifying and quantifying trace isomeric impurities (<0.1%)? A: High-resolution techniques are critical:
- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak IA) with ethanol/n-hexane gradients to resolve (2S,3R) vs. (2R,3S) diastereomers .
- High-Field NMR (800 MHz) : Detect impurity signals in the δ 4.5–5.5 ppm region (olefinic protons) using -HSQC for carbon assignments .
- Tandem MS (Q-TOF) : Fragment ions at 550.3 ([M+H–HO]) distinguish regioisomers via cleavage patterns .
Reproducibility Challenges in Multi-Step Synthesis
Q: How can batch-to-batch variability in multi-step syntheses be minimized for academic reproducibility? A: Implement:
- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation (e.g., hydroxyl group acylation) in real time .
- Design of Experiments (DoE) : Optimize reaction parameters (e.g., CMDA:DMDAAC molar ratios in ) using response surface methodology .
- Critical Quality Attributes (CQAs) : Define purity thresholds (>98% by HPLC) and residual solvent limits (ICH Q3C) for each intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
